

# A Comparative Review of Allosteric SHP2 Inhibitors for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PHPS1 Sodium*

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Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which lock the enzyme in an inactive conformation, has marked a significant advancement in targeting this previously challenging phosphatase. This guide provides a comparative overview of prominent allosteric SHP2 inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biology and drug discovery workflows.

## Data Presentation: Quantitative Comparison of SHP2 Inhibitors

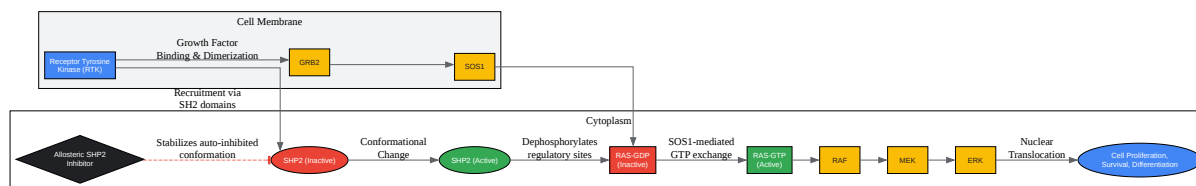
The following table summarizes the in vitro and cellular potency of several leading allosteric SHP2 inhibitors. These compounds have been extensively characterized in preclinical studies and are at various stages of clinical development.

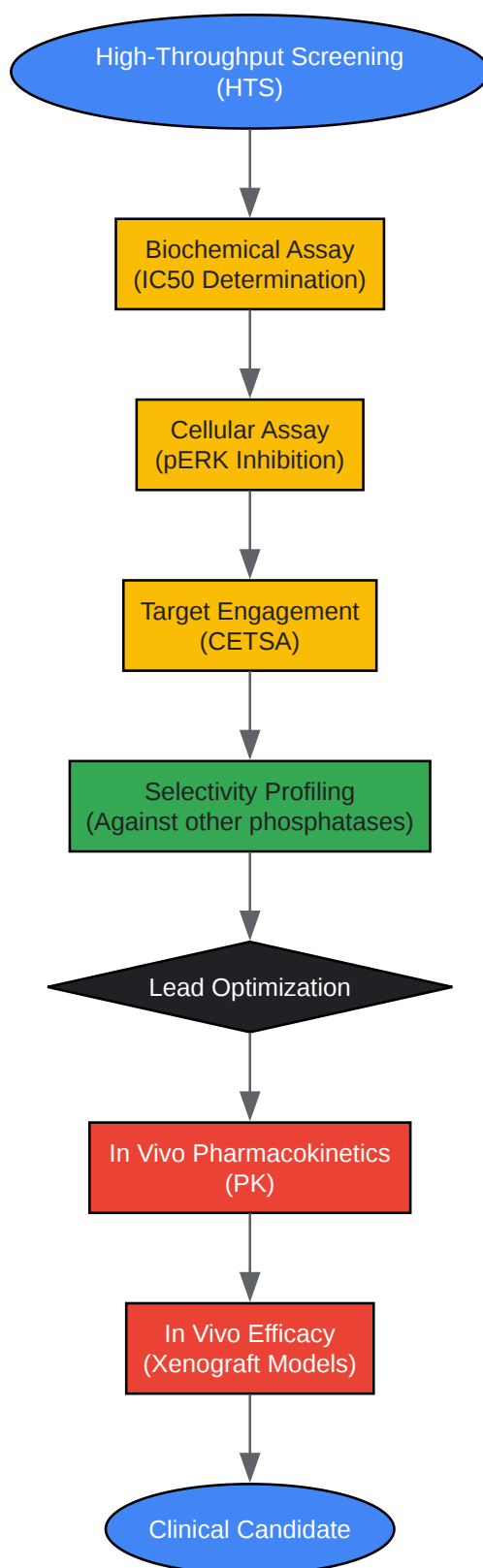
Inhibitor	Biochemical IC50 (nM)	Cellular pERK Inhibition IC50 (nM)	Cell Line(s) for Cellular Assay	Reference(s)
TNO155	11	8	KYSE-520	[1][2]
RMC-4630	~1.55-25.8	-	-	[3][4]
JAB-3068	25.8	2170	KYSE-520	[5]
JAB-3312	1.9	0.32	KYSE-520	[6]
SHP099	71	250	-	[1][7]
PF-07284892	21	Low nanomolar	-	[8][9][10]
RMC-4550	0.58 - 1.55	7 - 39	Calu-1, PC9	[11][12][13][14]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

## SHP2 Signaling Pathway and Inhibitor Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers.[1] The following diagram illustrates the canonical SHP2 signaling pathway and the mechanism of action of allosteric inhibitors.





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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)